

Summary of UV-Vis Analytical Methods for Lidocaine Hydrochloride

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Compound Focus: Lidocaine Hydrochloride

CAS No.: 6108-05-0

Cat. No.: S651772

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Aspect	Details & Conditions	Key Quantitative Data
UV-Vis Spectral Properties	Solvent: Reverse osmosis (RO) water [1]	λ_{\max} : 228.8 nm [1]

| **Validated Univariate Method** | Linearity range: 20 - 100 $\mu\text{g/mL}$ [1] | **Regression equation:** $y = 0.0097x + 0.023$ ($R^2 = 0.9992$) [1] | **LOD:** 3.55 $\mu\text{g/mL}$ [1] | **LOQ:** 10.75 $\mu\text{g/mL}$ [1] | | **HPLC with UV Detection** | Detection wavelength: 210 nm [2], 250 nm [3], 263 nm [3] | **Linearity (in serum):** 50 - 5000 ng/mL ($R^2 > 0.999$) [2] | | **Chemometric-Assisted UV Methods** | **Components:** LDC, MIC, DMA, MTP, SAC [4] | **Linear range for LDC:** 2.40 - 12.00 $\mu\text{g/mL}$ [4] | | **Components:** LDC, Phenazone [5] | **Linear range for LDC:** 50 - 300 $\mu\text{g/mL}$ [5] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own work.

Protocol 1: Basic UV-Vis Analysis of Lidocaine HCl in Bulk and Formulation

This method is suited for quality control of simple formulations [1].

- **Instrument:** Standard UV-Vis spectrophotometer.
- **Solvent Preparation:** Use reverse osmosis (RO) water or a solvent in which lidocaine is soluble and stable.
- **Standard Stock Solution:** Accurately weigh lidocaine HCl to prepare a stock solution of 1000 µg/mL in RO water.
- **Calibration Standards:** Dilute the stock solution with RO water to prepare a series of standards within the concentration range of **20 to 100 µg/mL**.
- **Sample Preparation (Semisolid Formulation):** Weigh an amount of cream equivalent to about 25 mg of lidocaine HCl. Transfer to a centrifuge tube with methanol, vortex for 5 minutes, and centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.22-µm membrane filter and dilute to the required concentration with solvent.
- **Procedure:** Scan the absorbance of standards and samples against a solvent blank. Measure the absorbance at the λ_{\max} of **228.8 nm**.
- **Validation:** Construct a calibration curve (absorbance vs. concentration). The method should demonstrate a linear relationship (e.g., $y = 0.0097x + 0.023$, $R^2 \geq 0.999$), and precision should meet ICH guidelines [1].

Protocol 2: Forced Degradation Study with GC-FID and NMR

This protocol assesses the stability-indicating properties of an analytical method under ICH-recommended stress conditions [6].

- **Stress Conditions:** Expose lidocaine HCl samples to the following conditions for 24, 48, and 72 hours:
 - **Acid/Base Hydrolysis:** Use 0.1 M HCl or 0.1 M NaOH.
 - **Oxidation:** Use 3% w/v hydrogen peroxide (H₂O₂).
 - **Photolysis:** Use a photostability chamber with UV light (e.g., 24 W lamps irradiating at 350-400 nm, $\lambda_{\max} = 365$ nm).
 - **Thermal Degradation:** Expose solid drug substance to dry heat (e.g., 70°C).
- **Analysis:**
 - **GC-FID:** Use an HP-5 capillary column. The oven temperature program starts at 80°C, ramps at 10°C/min to 210°C (held for 1.5 min), then to a final temperature of 230°C (held for 0.5 min). Injector and detector temperatures are set at 260°C [6].
 - **NMR:** Record ¹H and ¹³C NMR spectra in deuterated chloroform (CDCl₃) to identify degradation products, such as the formation of n-oxide under oxidative stress or a secondary amine salt under acid degradation [6].

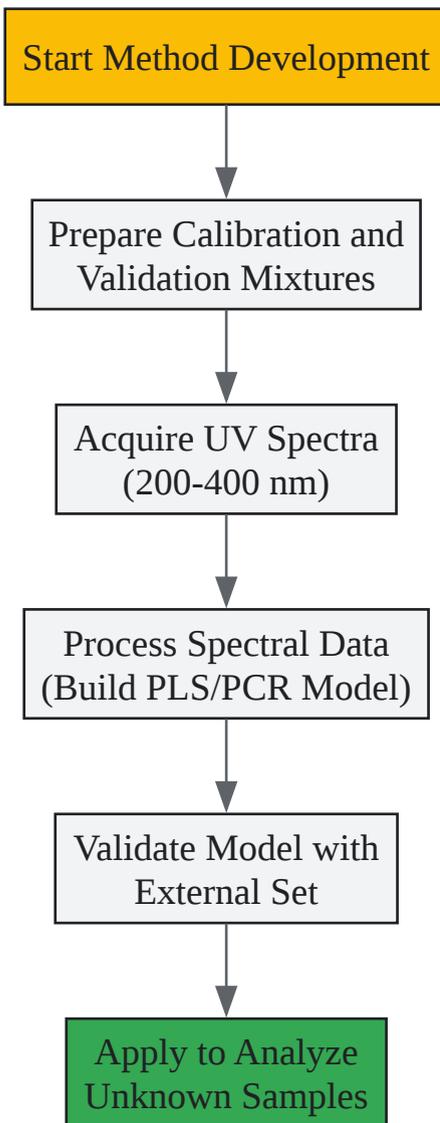
- **Outcome:** Under these conditions, significant degradation products were not observed by GC-FID over 72 hours, but NMR detected structural changes in oxidative and acidic environments [6].

Protocol 3: Chemometric-Assisted Method for Complex Mixtures

This method is for simultaneously analyzing lidocaine with other drugs or excipients that have severely overlapping UV spectra [4].

- **Instrument & Software:** UV-Vis spectrophotometer (e.g., Shimadzu 1650) coupled with chemometrics software (e.g., MATLAB with PLS_Toolbox).
- **Stock Solutions:** Prepare 1 mg/mL stock solutions of all analytes (e.g., LDC, MIC, SAC, MTP, DMA) in methanol.
- **Calibration & Validation Sets:** Use an experimental design (e.g., five-factor, five-level) to prepare laboratory mixtures containing varying ratios of all components. For example, prepare 25 mixtures with LDC in the range of **2.40–12.00 µg/mL**. Split these into a calibration set (e.g., 18 mixtures) to build the model and a validation set (e.g., 7 mixtures) to test it [4].
- **Spectral Acquisition:** Scan the absorption spectra of all mixtures from **200.0 to 400.0 nm** at a small interval (e.g., 0.2 nm).
- **Data Processing & Model Building:**
 - Export the spectral data (absorbance vs. wavelength for each mixture).
 - Use the calibration set to build multivariate models like **Partial Least Squares (PLS)** or **Principal Component Regression (PCR)**.
 - Validate the model using cross-validation and the external validation set. Assess the model's predictive ability using parameters like Root Mean Square Error of Prediction (RMSEP) [4].

The workflow for developing and validating a chemometric-assisted UV method can be visualized as follows:



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Advanced Applications and Considerations

- **Addressing Spectral Overlap:** UV-Vis spectroscopy combined with multivariate calibration (like PLS regression) can determine the content and verify the identity of lidocaine in solutions. This approach offers accuracy comparable to liquid chromatography but with a significantly shorter analysis time and simpler procedure [7].
- **Analysis in Complex Matrices:** For analyzing lidocaine in biological samples like serum, HPLC with UV detection at low wavelengths (e.g., 210 nm) is often employed after a sample preparation step such as liquid-liquid extraction to achieve the necessary sensitivity and selectivity [2].

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